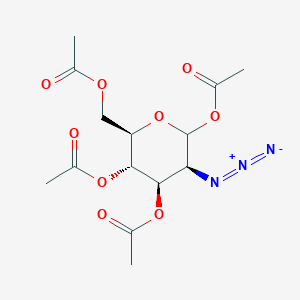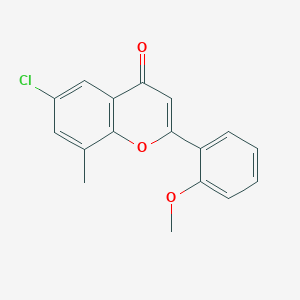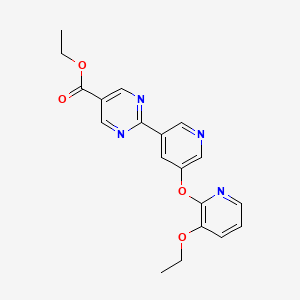
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of purine nucleosides, which are essential building blocks of DNA and RNA. This compound is known for its broad antitumor activity and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps. The starting materials typically include purine derivatives and sugar moieties. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecules. Common reagents used in the synthesis include strong acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups. These derivatives can have different biological activities and properties, making them useful in various applications .
Scientific Research Applications
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with cellular enzymes and nucleic acids. The compound mimics natural nucleosides, allowing it to be incorporated into DNA and RNA. This incorporation can disrupt normal cellular processes, leading to cell death in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxy-9H-purin-9-yl: Another purine nucleoside analogue with similar properties.
2-Amino-9-β-D-ribofuranosylpurine: A compound with a similar structure but different functional groups.
Uniqueness
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one is unique due to its specific sugar moiety and the presence of multiple hydroxyl groups. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(2-17)6(19)5(18)9(21-11)16-3-13-4-7(16)14-10(12)15-8(4)20/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t5-,6+,9-,11-/m1/s1 |
InChI Key |
JMYWNUMFSBSFID-HLJYALQUSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)


![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)
![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)

![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)


